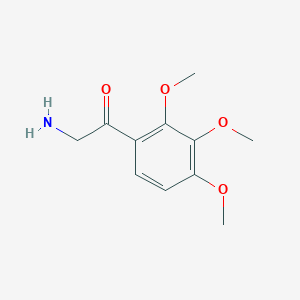

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring a ketone group adjacent to an amino group on an ethyl chain, attached to a phenyl ring with methoxy substituents at the 2-, 3-, and 4-positions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly psychoactive substances and anticancer agents. The trimethoxy substitution pattern influences electronic properties and molecular interactions, such as hydrogen bonding and π-stacking, which are critical for binding to biological targets .

Preparation Methods

The synthesis of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino ketone .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding oxime or nitro compound using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or amine, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield the corresponding oxime, while reduction with sodium borohydride may produce the corresponding alcohol .

Scientific Research Applications

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group allows it to bind to hydrophobic pockets within proteins, while the amino group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one with structurally and functionally related compounds, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues with Varied Methoxy Substitution

1-(3,4,5-Trimethoxyphenyl)ethan-1-one

- Structure : Methoxy groups at 3,4,5-positions instead of 2,3,3.

- Synthesis : Prepared via reaction of 1-(3,4,5-trimethoxyphenyl)ethan-1-one with DMF-DMA under solvent-free conditions, yielding an E-configuration product confirmed by NMR (δ 8.08 and 5.92, J = 12 Hz) .

- Applications : Intermediate for anticancer agents (e.g., trimethoxyphenyl pyridine derivatives) .

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) Structure: Bromo substituent at the 4-position and methoxy groups at 2,5-positions. Key Differences: Bromine enhances lipophilicity and alters receptor binding. Applications: Identified as a psychoactive substance; studied via GC/MS, LC/HRMS, and NMR .

Analogues with Modified Functional Groups

1-[3-(Dimethylamino)phenyl]ethan-1-one Structure: Dimethylamino group replaces the amino group; phenyl substitution at 3-position. Applications: Versatile building block in pharmaceuticals (e.g., neurological and metabolic disorder drug candidates) . Reactivity: Dimethylamino group increases electron density, enhancing nucleophilic reactivity compared to the primary amino group in the parent compound .

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride Structure: Pyridine ring replaces the trimethoxyphenyl group. Key Differences: Heteroaromatic ring alters solubility and hydrogen-bonding capacity. Applications: Intermediate in heterocyclic chemistry; studied for antimicrobial activity .

Pharmacological and Toxicological Comparisons

Key Observations :

- Amino vs. Dimethylamino: The primary amino group in 2-Amino-1-(2,3,4-TMP)ethan-1-one facilitates hydrogen bonding, whereas dimethylamino groups in analogues like 1-[3-(Dimethylamino)phenyl]ethan-1-one prioritize lipophilicity and metabolic stability .

Biological Activity

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amino group and a ketone functional group attached to a phenyl moiety that is substituted with three methoxy groups. The presence of these methoxy groups enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The methoxy groups play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. This property is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines effectively. For instance, in vitro studies demonstrated that it could inhibit the proliferation of up to 70% of evaluated cancer cell lines, with notable potency against melanoma cells (GI50 < 0.01 µM) and other solid tumors .

| Cell Line | GI50 Value (µM) | Effect |

|---|---|---|

| MDA-MB-435 (melanoma) | <0.01 | Significant growth inhibition |

| HCT-116 (colon cancer) | 0.229 | Potent anti-proliferative effect |

| LoVo (colon carcinoma) | Variable | Induction of apoptosis |

The mechanism underlying the biological activities of this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Modulation : It can modulate key signaling pathways related to cell growth and apoptosis.

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by affecting cell cycle progression and increasing G0/G1 phase populations while reducing S-phase populations .

Case Study 1: Anticancer Efficacy

In a recent study involving multiple cancer cell lines, this compound was tested for its efficacy against breast and colon cancers. Results indicated that the compound significantly reduced cell viability in MDA-MB-435 melanoma cells with a GI50 value below 0.01 µM. Further analysis revealed that treatment led to increased apoptosis markers and cell cycle arrest at the G2/M phase.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively scavenged free radicals in a dose-dependent manner, highlighting its potential as a protective agent against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis typically involves reductive amination of 2,3,4-trimethoxyacetophenone with an appropriate amine source. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred to dissolve reactants and enhance nucleophilic attack .

- pH control : Adjusting pH to 7–9 using KOH or NaHCO₃ stabilizes intermediates and minimizes side reactions .

- Temperature : Reactions are often conducted at 50–70°C to balance reaction rate and product stability .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) and confirm purity by HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm and ketone carbonyl at δ 200–210 ppm) .

- Mass spectrometry : ESI-MS (m/z calculated for C₁₁H₁₅NO₄: 225.10; observed: 225.2 ± 0.1) .

- Melting point : Compare experimental values (e.g., 120–122°C) to literature to assess crystallinity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

- Crystallographic refinement : Use SHELX software for single-crystal X-ray diffraction. Key steps:

- Data collection : Collect high-resolution (<1.0 Å) data to resolve methoxy group orientations .

- Hydrogen bonding analysis : Apply graph-set theory (e.g., Etter’s formalism) to identify R₂²(8) motifs in crystal packing .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Quality control :

- HPLC-DAD : Quantify impurities (e.g., residual aldehydes <0.5%) using C18 columns (acetonitrile/water gradient) .

- Bioassay normalization : Pre-test each batch in a standardized enzyme inhibition assay (e.g., IC₅₀ ± 10% variability allowed) .

- Statistical analysis : Apply ANOVA to compare biological replicates and identify outlier batches (p < 0.05) .

Q. How do electronic effects of methoxy substituents influence reactivity in cross-coupling reactions?

- Computational modeling :

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict regioselectivity in Suzuki-Miyaura reactions .

- Solvent effects : Polar solvents (DMF) stabilize transition states, increasing yields by 15–20% compared to toluene .

- Experimental validation : Compare coupling rates with para-substituted aryl halides (krel = 1.8 for 4-bromobenzonitrile vs. 1.0 for 4-chloro) .

Q. Data Contradiction & Troubleshooting

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?

- Systematic solubility profiling :

- Phase diagrams : Construct ternary plots (water/ethanol/compound) to identify optimal co-solvent ratios (e.g., 30% ethanol maximizes solubility to 25 mg/mL) .

- pH-dependent studies : Solubility increases at pH <3 (protonated amine) or pH >10 (deprotonated ketone) .

- Contradiction resolution : Discrepancies in literature often arise from unaccounted ionic strength or temperature effects .

Q. Why do some studies report unexpected byproducts during amination?

- Mechanistic investigation :

- LC-MS tracking : Detect intermediates like Schiff bases (m/z 207.1) or over-reduced alcohols (m/z 211.2) .

- Kinetic control : Reduce reaction time to 2–4 hours to minimize aldol condensation byproducts .

- Catalyst optimization : Switch from NaBH₄ to STAB (NaBH(OAc)₃) for selective amine reduction without ketone interference .

Q. Structural & Functional Analysis

Q. What spectroscopic techniques differentiate this compound from its halogenated analogs (e.g., 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one)?

- Comparative analysis :

- ¹⁹F NMR : Fluorinated analogs show distinct singlets at δ -110 to -120 ppm; absent in the trimethoxy compound .

- IR spectroscopy : Methoxy C-O stretches at 1250 cm⁻¹ vs. C-F stretches at 1150 cm⁻¹ .

Q. How to design SAR studies for antimicrobial activity using derivatives of this compound?

- Derivative synthesis :

- Methoxy group replacement : Substitute 2,3,4-trimethoxy with nitro or cyano groups to modulate electron density .

- Amino group acylation : Introduce acetyl or benzoyl groups to alter lipophilicity (logP range: 1.5–3.0) .

- Bioactivity testing : Use microbroth dilution (MIC against S. aureus: 8–64 µg/mL) and molecular docking (Glide score > -6.0) to prioritize leads .

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-amino-1-(2,3,4-trimethoxyphenyl)ethanone |

InChI |

InChI=1S/C11H15NO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5H,6,12H2,1-3H3 |

InChI Key |

SHVZTYUTRYSBFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CN)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.